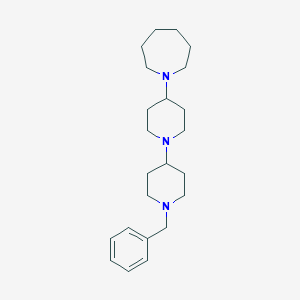![molecular formula C25H21N3O6 B247102 ethyl 4-(3-(2-furyl)-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247102.png)
ethyl 4-(3-(2-furyl)-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3-(2-furyl)-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is a chemical compound that has recently gained attention in scientific research. This compound has been synthesized using various methods and has shown potential in various applications, including medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of Ethyl 4-(3-(2-furyl)-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is not fully understood. However, several studies have reported that the compound exerts its effects by inhibiting various enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP).
Biochemical and Physiological Effects:
Ethyl 4-(3-(2-furyl)-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has shown various biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. The compound has also been shown to increase the levels of cAMP, a signaling molecule involved in various physiological processes, including inflammation and neuronal function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of Ethyl 4-(3-(2-furyl)-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is its potential as a lead compound for drug discovery. The compound has shown promising results in various in vitro and in vivo studies and has a relatively simple chemical structure, making it an attractive target for analog synthesis. However, the compound has limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on Ethyl 4-(3-(2-furyl)-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate. One of the directions is to synthesize analogs of the compound and evaluate their potential as anti-cancer agents, anti-inflammatory agents, and neuroprotective agents. Another direction is to investigate the mechanism of action of the compound and its analogs in more detail, including identifying the target enzymes and signaling pathways. Additionally, future research can focus on improving the solubility and stability of the compound to enhance its bioavailability and pharmacokinetics.
In conclusion, Ethyl 4-(3-(2-furyl)-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is a chemical compound that has shown potential in various scientific research applications, including medicinal chemistry and drug discovery. The compound has a relatively simple chemical structure and has shown promising results in various in vitro and in vivo studies. However, the compound has limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetics. Future research can focus on synthesizing analogs of the compound, investigating its mechanism of action, and improving its solubility and stability.
Méthodes De Synthèse
The synthesis of Ethyl 4-(3-(2-furyl)-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been reported in various research papers. One of the methods involves the reaction of 4-hydroxy-3-methoxybenzaldehyde, ethyl acetoacetate, and 2-furylhydrazine in the presence of a catalyst. Another method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde, ethyl acetoacetate, and 2-furylhydrazine in the presence of a base. The yield and purity of the compound depend on the reaction conditions and the purification method used.
Applications De Recherche Scientifique
Ethyl 4-(3-(2-furyl)-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has shown potential in various scientific research applications. One of the significant applications of this compound is in medicinal chemistry. Several studies have reported the synthesis of analogs of this compound and evaluated their potential as anti-cancer agents. The compound has also shown potential as an anti-inflammatory agent and a neuroprotective agent.
Propriétés
Formule moléculaire |
C25H21N3O6 |
|---|---|
Poids moléculaire |
459.4 g/mol |
Nom IUPAC |
ethyl 4-[3-(furan-2-yl)-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate |
InChI |
InChI=1S/C25H21N3O6/c1-3-33-25(31)14-6-9-16(10-7-14)28-23(15-8-11-17(29)19(13-15)32-2)20-21(18-5-4-12-34-18)26-27-22(20)24(28)30/h4-13,23,29H,3H2,1-2H3,(H,26,27) |
Clé InChI |
NYSPSZUAYLMTCX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CO4)C5=CC(=C(C=C5)O)OC |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CO4)C5=CC(=C(C=C5)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B247019.png)
amino]propanamide](/img/structure/B247020.png)
![3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247023.png)
![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247025.png)
![1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247026.png)
![3-[(cyclopropylmethyl)(propyl)amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B247028.png)
![N-(2,4-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B247029.png)
![Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate](/img/structure/B247030.png)
![N-(2,4-dimethoxyphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B247032.png)
![3-[benzyl(ethyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B247034.png)
![3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B247036.png)


